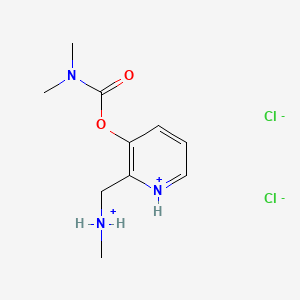![molecular formula C22H17N2NaO6S B13787945 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt CAS No. 67969-95-3](/img/structure/B13787945.png)
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt is a complex organic compound with the molecular formula C28H22N3NaO7S2. This compound is known for its unique structure, which includes an anthracene backbone with sulfonic acid and amino groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt typically involves multiple steps. One common method starts with the nitration of anthracene to form 2-nitroanthracene, followed by sulfonation to introduce the sulfonic acid group. The nitro group is then reduced to an amino group, and subsequent reactions introduce the 2-methoxy-5-methylphenylamino group. The final step involves the formation of the monosodium salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are used to optimize the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the amino group to different functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in studies of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include signal transduction, enzyme inhibition, or activation, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2-Anthracenesulfonic acid, sodium salt: Lacks the amino and methoxy groups, making it less versatile in certain reactions.
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure enables it to participate in both oxidation and reduction reactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
67969-95-3 |
|---|---|
Fórmula molecular |
C22H17N2NaO6S |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
sodium;1-amino-4-(2-methoxy-3-methylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O6S.Na/c1-11-6-5-9-14(22(11)30-2)24-15-10-16(31(27,28)29)19(23)18-17(15)20(25)12-7-3-4-8-13(12)21(18)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
IPDYBBGPRBJVBA-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)

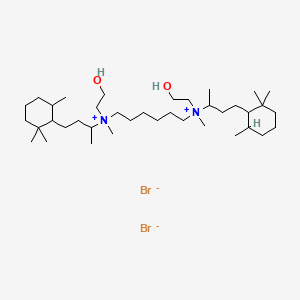

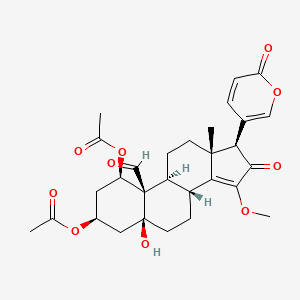
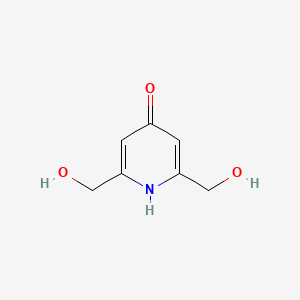
![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)

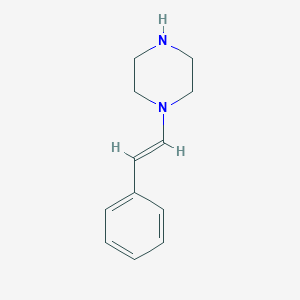
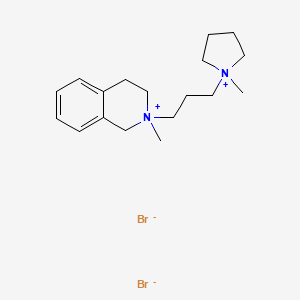
![1-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B13787939.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
